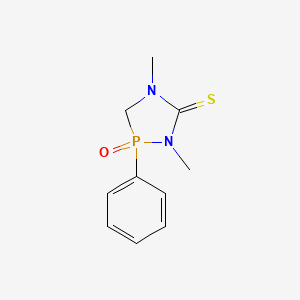
1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a phosphorus atom integrated into a five-membered ring, along with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing phosphorus, sulfur, and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various halogens. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the type of reaction and the reagents used.
Scientific Research Applications
1,4-Dimethyl-2-phenyl-5-sulfanylidene-1,4,2lambda~5~-diazaphospholidin-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic
Properties
CAS No. |
57848-45-0 |
|---|---|
Molecular Formula |
C10H13N2OPS |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1,4-dimethyl-2-oxo-2-phenyl-1,4,2λ5-diazaphospholidine-5-thione |
InChI |
InChI=1S/C10H13N2OPS/c1-11-8-14(13,12(2)10(11)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
APSBGEGECFALBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CP(=O)(N(C1=S)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















